molecular formula C12H27ClO3Ti B1494120 Titanium chloride tri-N-butoxide CAS No. 4200-76-4

Titanium chloride tri-N-butoxide

Cat. No.: B1494120
CAS No.: 4200-76-4
M. Wt: 302.66 g/mol
InChI Key: APKYUQFPWXLNFH-UHFFFAOYSA-M
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Description

Significance of Titanium(IV) Species in Coordination Chemistry

Titanium(IV) complexes hold a significant position in the field of coordination chemistry. The titanium atom in its +4 oxidation state has a 3d⁰ electronic configuration, and its compounds typically feature a high degree of covalent bonding. wikipedia.orgnih.gov This high oxidation state makes Ti(IV) a hard Lewis acid, showing a preference for coordinating with hard Lewis bases, particularly those containing oxygen donor atoms like carboxylates, hydroxides, and alkoxides. nih.govnih.gov While tetrahedral geometry is known, such as in titanium tetrachloride (TiCl₄), titanium(IV) commonly adopts an octahedral coordination geometry in its complexes. wikipedia.org The unique electronic structure and Lewis acidity of Ti(IV) centers are fundamental to their widespread use in various chemical transformations and material science applications. wikipedia.orgnih.gov

Overview of Titanium Alkoxides and Halides as Precursors and Catalysts

Titanium halides and alkoxides are two major classes of compounds that serve as fundamental building blocks and catalysts in chemistry.

Titanium Halides , particularly titanium tetrachloride (TiCl₄), are volatile liquids that are crucial industrial intermediates. wikipedia.orgwikipedia.org TiCl₄ is a key component in the Kroll process for producing titanium metal and is the primary precursor for manufacturing titanium dioxide (TiO₂), a widely used white pigment. wikipedia.orgwikipedia.org Its strong Lewis acidity makes it a versatile catalyst in organic synthesis, for reactions like aldol (B89426) additions and Friedel-Crafts reactions. wikipedia.orgwikipedia.org Titanium(III) chloride (TiCl₃), produced by the reduction of TiCl₄, is a vital catalyst in the production of polyolefins, such as polyethylene (B3416737), as part of Ziegler-Natta catalyst systems. wikipedia.orgyoutube.com

Titanium Alkoxides , with the general formula Ti(OR)₄, are important precursors for producing titanium dioxide, especially via sol-gel processes. wikipedia.orgresearchgate.netwikipedia.org These compounds, such as titanium butoxide and titanium isopropoxide, react with water in a controlled manner (hydrolysis) to form solid TiO₂. wikipedia.orgwikipedia.org This method allows for the creation of TiO₂ coatings and nanoparticles. researchgate.netwikipedia.org Titanium alkoxides are also used in catalysis, for instance, in the Sharpless epoxidation for synthesizing chiral compounds and as catalysts or co-catalysts in polymerization reactions. wikipedia.orgnih.gov They are common precursors for creating thin films of titanium-containing materials through methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). mocvd-precursor-encyclopedia.de

Rationale for Research on Mixed Alkoxide-Halide Titanium(IV) Complexes

The study of mixed-ligand complexes containing both halide and alkoxide groups, such as Titanium chloride tri-N-butoxide, is driven by the ability to fine-tune the chemical properties of the titanium center. nih.gov By combining different ligands on a single metal atom, chemists can create compounds with properties intermediate to those of the parent homoleptic species (e.g., TiCl₄ and Ti(OBu)₄).

The inclusion of an electron-withdrawing halide ligand increases the Lewis acidity of the titanium center compared to a pure alkoxide. nih.gov Conversely, the presence of bulky alkoxide ligands can modify the compound's solubility in organic solvents and its stability, particularly towards hydrolysis, compared to a pure halide. nih.govnih.gov This tailored reactivity is highly desirable for applications in catalysis and materials science. For example, mixed alkoxy halides are investigated as precursors for the controlled synthesis of nanocrystals, where the nature of the precursor directly influences the properties of the final product. nih.gov Research into these complexes, including their interactions with Lewis bases and their tendency to undergo disproportionation reactions, provides deeper insight into fundamental coordination chemistry and enables the design of more efficient and selective catalysts and precursors. nih.gov

This compound

This compound is a specific example of a mixed alkoxide-halide titanium(IV) complex.

Physicochemical Properties

Below is a table summarizing the key properties of this compound.

PropertyValueReference(s)
IUPAC Name (T-4)-Tributoxychlorotitanium cymitquimica.com
Synonyms Chlorotitanium tributoxide, Tributoxychlorotitanium, Titanium tributoxychloride cymitquimica.com
CAS Number 4200-76-4 cymitquimica.com
Molecular Formula C₁₂H₂₇ClO₃Ti cymitquimica.com
Molar Mass 302.66 g/mol
Density 1.099 g/cm³
Boiling Point 154°C / 0.2 mmHg

Detailed Research Findings

As a member of the titanium(IV) alkoxy halide family (TiClₓ(OR)₄₋ₓ), this compound's reactivity is a blend of its parent compounds, titanium tetrachloride and titanium tetrabutoxide. nih.gov Its single chloride ligand renders it more Lewis acidic than titanium tetrabutoxide, which is a critical feature for its potential role in catalysis. nih.gov

Research on analogous Group 4 mixed alkoxy halides shows that these species are highly relevant as precursors in non-aqueous sol-gel chemistry for the synthesis of nanocrystals. nih.gov The interaction of these complexes with Lewis bases is complex; while they can form simple adducts, they can also undergo disproportionation, rearranging into species with different halide-to-alkoxide ratios (e.g., TiCl₂(OR)₂ and Ti(OR)₄). nih.gov This behavior is crucial in synthetic applications, as the actual reactive species in solution may be a mixture of several complexes. nih.gov The specific ratio of chloride to butoxide ligands in this compound is designed to balance steric and electronic effects, influencing its stability and reactivity in processes such as polymerization or as a precursor for depositing titanium-based materials. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4200-76-4

Molecular Formula

C12H27ClO3Ti

Molecular Weight

302.66 g/mol

IUPAC Name

butan-1-olate;titanium(4+);chloride

InChI

InChI=1S/3C4H9O.ClH.Ti/c3*1-2-3-4-5;;/h3*2-4H2,1H3;1H;/q3*-1;;+4/p-1

InChI Key

APKYUQFPWXLNFH-UHFFFAOYSA-M

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4]

Canonical SMILES

CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4]

Origin of Product

United States

Synthetic Methodologies for Titanium Chloride Tri N Butoxide and Analogues

Strategies for Synthesis via Alcoholysis of Titanium(IV) Halides

The reaction of titanium(IV) halides, most commonly titanium tetrachloride (TiCl₄), with alcohols is a primary route for the synthesis of titanium alkoxides. vulcanchem.com However, the formation of mixed halide-alkoxide species such as titanium chloride tri-n-butoxide requires precise control over the reaction stoichiometry and conditions to prevent the formation of fully substituted titanium tetraalkoxides.

Controlled ligand exchange reactions are a fundamental strategy for synthesizing mixed-ligand titanium species. These reactions can involve the redistribution of ligands between two different titanium species or the partial substitution of ligands on a single titanium center.

One established method involves the reaction between titanium tetrachloride and a titanium tetraalkoxide. youtube.com For instance, titanium trichloride (B1173362) monoalkoxides can be formed by reacting an excess of titanium tetrachloride with the corresponding titanium tetraalkoxide, as shown in the following reaction:

3 TiCl₄ + Ti(OR)₄ → 4 TiCl₃(OR) youtube.com

This principle of ligand redistribution can be extended to synthesize other mixed halide-alkoxide species by carefully controlling the molar ratios of the reactants. The high Lewis acidity of the TiCl₃⁺ entity, which can be generated by the abstraction of a chloride from TiCl₄, drives the exchange process. vulcanchem.com

Furthermore, the reaction of titanium tetrachloride with alcohols is inherently a stepwise process. The substitution of chloride ions with alkoxide groups occurs sequentially, forming a series of titanium chloride alkoxide intermediates:

TiCl₄ + ROH → TiCl₃(OR) + HCl

TiCl₃(OR) + ROH → TiCl₂(OR)₂ + HCl

TiCl₂(OR)₂ + ROH → TiCl(OR)₃ + HCl

TiCl(OR)₃ + ROH → Ti(OR)₄ + HCl

To isolate a specific mixed-ligand species like this compound (TiCl(O-n-Bu)₃), the reaction conditions must be carefully managed to favor the desired degree of substitution.

The synthesis of heteroleptic or mixed-ligand titanium alkoxides, such as this compound, is critically dependent on stoichiometric control. The precise ratio of the alcohol to the titanium halide precursor dictates the final product distribution.

For the synthesis of this compound, a stoichiometric ratio of three equivalents of n-butanol to one equivalent of titanium tetrachloride would theoretically yield the desired product. However, the concurrent evolution of hydrogen chloride (HCl) can complicate the reaction, potentially leading to side reactions or influencing the product equilibrium. To mitigate this, a base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to act as an HCl scavenger. youtube.comorientjchem.org

The general reaction can be represented as:

TiCl₄ + 3 n-BuOH + 3 R₃N → TiCl(O-n-Bu)₃ + 3 R₃NH⁺Cl⁻

The choice of solvent is also crucial, with non-polar organic solvents like toluene (B28343) or pentane (B18724) being commonly used to facilitate the reaction and the precipitation of the amine hydrochloride salt. vulcanchem.comdoi.org The reaction is typically carried out under anhydrous conditions due to the high moisture sensitivity of both the titanium tetrachloride starting material and the resulting titanium chloride alkoxide products. vulcanchem.comresearchgate.net

It is important to note that in the presence of certain ligands, disproportionation reactions can occur, where a mixed-halide alkoxide compound might rearrange to form more stable species. nih.gov This highlights the complexity of achieving and maintaining a pure sample of a specific mixed-ligand compound.

Mechanochemical Approaches for Mixed Halide-Alkoxide Synthesis

Mechanochemical synthesis, often employing techniques like ball milling, represents an emerging, solvent-free approach for the preparation of various inorganic and organometallic compounds. rsc.orgresearchgate.net This method relies on the input of mechanical energy to induce chemical reactions between solid-state reactants.

While specific examples detailing the mechanochemical synthesis of this compound are not widely reported, the principles of this technique suggest its potential applicability. In a hypothetical mechanochemical synthesis, solid titanium tetrachloride (which can be solidified at low temperatures) or a supported form of it could be milled with a solid alcohol or its corresponding metal salt. youtube.comnih.gov

The advantages of mechanochemical synthesis include:

Solvent-free conditions: This reduces waste and avoids complications related to solvent coordination or side reactions. rsc.org

Potentially faster reaction times: The high energy input can accelerate reactions that are slow in solution. rsc.org

Access to different polymorphs or metastable phases: The unique reaction environment can lead to products that are not accessible through traditional solution-phase synthesis.

Research into the ball-milling synthesis of other complex materials, such as halide perovskites, has demonstrated that the process can yield high-purity products in a rapid manner. researchgate.net The application of these techniques to the synthesis of titanium halide-alkoxides could offer a more environmentally benign and efficient manufacturing route. The high reactivity of flattened ultrafine particles generated during ball milling can facilitate compound synthesis at lower temperatures. doi.org

Characterization of Synthetic Intermediates and Products (Methodologies)

A suite of analytical techniques is employed to confirm the identity and purity of this compound and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the presence of the n-butoxide ligands and for verifying the ratio of alkoxide groups to other ligands. doi.orgnih.gov The chemical shifts and integration of the signals provide detailed structural information. doi.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify the characteristic stretching and bending frequencies of the Ti-O and Ti-Cl bonds, providing evidence for the formation of the mixed halide-alkoxide structure.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help in elucidating the structure.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths and angles. researchgate.net This technique can reveal whether the compound exists as a monomer, dimer, or higher-order oligomer in the solid state.

Gas Chromatography (GC): In some cases, derivatization followed by gas chromatography can be used to analyze the composition of reaction mixtures. For example, mixtures of ethoxychlorosilanes in the presence of titanium tetrachloride have been analyzed by converting them into the corresponding n-butoxyethoxysilanes, which are then analyzed by GC. youtube.com

The table below summarizes the key analytical methodologies used in the characterization of titanium chloride alkoxides.

Analytical TechniqueInformation Obtained
¹H and ¹³C NMR SpectroscopyStructural confirmation of organic ligands, ratio of ligands. doi.orgnih.gov
Elemental AnalysisEmpirical formula and elemental composition. doi.org
Infrared and Raman SpectroscopyIdentification of functional groups and metal-ligand bonds.
Mass SpectrometryMolecular weight and structural fragmentation.
X-ray CrystallographyPrecise molecular structure in the solid state. researchgate.net
Gas ChromatographyAnalysis of volatile components and reaction mixtures, often after derivatization. youtube.com

Coordination Chemistry and Solution State Structural Elucidation of Titanium Chloride Tri N Butoxide

Ligand Exchange Dynamics and Equilibria in Solution

In solution, titanium chloride tri-n-butoxide is not a static entity but exists in a state of dynamic equilibrium. Both the chloride and n-butoxide ligands are labile and can participate in exchange reactions. This dynamic behavior is characteristic of many mixed-ligand metal complexes, where a redistribution of ligands can occur to form new species.

A primary equilibrium that can be postulated for this compound in solution is a Schlenk-type equilibrium, where two molecules of the compound disproportionate:

2 TiCl(OBu)₃ ⇌ TiCl₂(OBu)₂ + Ti(OBu)₄

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the concentration of the solute. The strength of the Ti-O and Ti-Cl bonds are comparable, making such exchange reactions plausible. rsc.org This lability is a known feature of titanium(IV) chemistry; for instance, rapid halide exchange has been observed between titanium tetrachloride (TiCl₄) and other metal halides. wikipedia.org Furthermore, studies on related titanium(IV) β-diketonate complexes have shown clear evidence of equilibria between monomeric and dimeric forms, which involves the breaking and forming of both Ti-O and Ti-Cl bonds. rsc.org The interaction with solvent molecules can also lead to ligand exchange, where a coordinated solvent molecule displaces either a chloride or butoxide group, further complicating the solution-state speciation. rsc.org

Spectroscopic Probes for Elucidating Titanium Coordination Environments in Solution (e.g., NMR, FTIR)

Spectroscopic techniques are indispensable for probing the complex solution-state behavior of this compound, providing insights into its structure, bonding, and dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: These techniques are used to identify the n-butoxide ligands. The proton NMR spectrum would be expected to show distinct signals for the α, β, γ, and δ protons of the butyl chain. The chemical shifts of the α-methylene protons (-OCH₂-) are particularly sensitive to the electronic environment of the titanium center and can indicate the presence of different species (e.g., monomers vs. oligomers) if the ligand exchange between them is slow on the NMR timescale. researchgate.netresearchgate.net

⁴⁷Ti and ⁴⁹Ti NMR: Titanium has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti. huji.ac.il Both are characterized by low sensitivity and a very wide chemical shift range. huji.ac.il A key feature is the sensitivity of the signal's line width to the molecular environment. For small, symmetric molecules, moderately sharp lines can be observed. However, as aggregation occurs or the molecular size increases, the signals broaden significantly, often to the point of being undetectable by standard high-resolution NMR. huji.ac.il This line broadening can therefore be a strong indicator of the formation of dimers or higher oligomers in solution. huji.ac.il

Interactive Table 1: Expected NMR Characteristics for this compound

NucleusExpected ObservationInformation Gained
¹H Multiple signals for the n-butoxide chain (α, β, γ, δ protons). Potential for multiple sets of signals or broad signals depending on exchange dynamics.Confirms ligand identity; multiplicity of signals can indicate different chemical species (monomer, dimer); line broadening suggests dynamic exchange.
¹³C Four distinct signals for the carbon atoms of the n-butoxide ligand.Complements ¹H NMR in confirming ligand structure and identifying distinct chemical environments.
⁴⁷Ti, ⁴⁹Ti A single, likely broad, resonance. ⁴⁹Ti is preferred due to greater sensitivity and sharper signals. huji.ac.ilThe chemical shift provides information about the oxidation state and coordination environment. The line width is a strong indicator of molecular size and symmetry (aggregation). huji.ac.il

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of the bonds within the molecule, offering direct evidence of the types of ligands coordinated to the titanium center.

C-H Vibrations: Strong absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the n-butoxide alkyl chains.

Ti-O Vibrations: The presence of titanium-alkoxide bonds is confirmed by characteristic Ti-O stretching frequencies. These typically appear as a broad and strong band in the 400-700 cm⁻¹ region. researchgate.net The formation of bridging alkoxide groups in oligomers can lead to shifts and splitting of these bands.

Ti-Cl Vibrations: The titanium-chlorine stretching vibration is expected at lower frequencies, generally below 400 cm⁻¹. The exact position can provide information about the coordination geometry and whether the chlorine ligand is in a terminal or bridging position.

Interactive Table 2: Key FTIR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentSignificanceReference
2850-3000C-H stretchingPresence of n-butoxide ligands mdpi.com
1350-1470C-H bending/scissoringPresence of n-butoxide ligands mdpi.com
900-1150C-O stretchingConfirms alkoxide functionality researchgate.net
400-700Ti-O stretchingConfirms coordination of butoxide to titanium; band shape can indicate aggregation researchgate.net
< 400Ti-Cl stretchingConfirms presence of chloride ligand; position sensitive to coordination environment researchgate.net

Aggregation Phenomena and Speciation in Non-Aqueous Media

A dominant feature of titanium(IV) alkoxides is their tendency to undergo aggregation in non-aqueous, non-coordinating solvents. quora.com The monomeric form, TiCl(OBu)₃, would feature a four-coordinate titanium center, which is electronically unsaturated. Titanium(IV) strongly prefers higher coordination numbers, typically five or six, to satisfy its Lewis acidity. researchgate.netquora.com This is achieved through the formation of oligomers (e.g., dimers, trimers) where alkoxide ligands from one titanium center use an oxygen lone pair to coordinate to an adjacent titanium atom, forming μ-oxo bridges.

The extent of this aggregation is governed by a balance between this electronic driving force and the steric hindrance imposed by the ligands. quora.com For example, titanium methoxide (B1231860) and ethoxide, with small alkyl groups, exist as tetramers. quora.com In contrast, the much bulkier titanium isopropoxide exists primarily as a monomer because the branched isopropyl groups sterically prevent oligomerization. quora.com

For this compound, the moderately bulky n-butoxide groups would lead to an intermediate behavior. It is likely that in non-polar, non-coordinating solvents, the compound exists as an equilibrium mixture of monomers and small oligomers, such as dimers. The presence of a single chloride ligand, which is smaller than a butoxide group, may facilitate the formation of these aggregates compared to the fully substituted titanium tetra-n-butoxide. In non-polar media specifically, the tendency to form monomers may be enhanced as there are no electron-rich species to promote the formation of larger chains. researchgate.net

Influence of Solvent and Temperature on Solution Structure

The speciation and structure of this compound in solution are highly sensitive to both the solvent and the temperature.

Influence of Solvent

The nature of the solvent plays a critical role in determining the structure.

Non-coordinating Solvents: In solvents like hexane (B92381) or toluene (B28343), the aggregation behavior described above is dominant. The solvent acts merely as a medium, and the structure is dictated by the intrinsic properties of the titanium complex. researchgate.net

Coordinating Solvents: Solvents that are also Lewis bases, such as tetrahydrofuran (B95107) (THF), acetonitrile, or alcohols, can directly participate in the coordination sphere of the titanium atom. nih.gov These solvent molecules can compete with the bridging butoxide ligands, breaking up oligomers to form monomeric solvent adducts, for example, [TiCl(OBu)₃(solvent)₂]. rsc.orgnih.gov This results in a shift of the aggregation equilibrium towards smaller species. Protic solvents like alcohols can further react via alcoholysis, leading to the exchange of butoxide ligands. uctm.edu

Influence of Temperature

Temperature directly affects the dynamic equilibria present in the solution.

Ligand Exchange and Aggregation: Increasing the temperature generally increases the rate of ligand exchange and can shift the monomer-oligomer equilibrium. Higher temperatures can provide the energy needed to break the dative bonds in μ-oxo bridges, favoring monomeric species. In NMR spectroscopy, this can lead to the coalescence of signals as the exchange rate becomes fast relative to the NMR timescale.

Structural Transitions: Temperature-dependent FTIR studies on related titanium butoxide solutions have shown reversible structural changes upon heating and cooling, indicating the formation and breaking of intermolecular bridges. researchgate.net Lowering the temperature can slow down dynamic processes, sometimes allowing for the "freezing out" and observation of individual species that are in rapid equilibrium at room temperature.

Chemical Reactivity and Mechanistic Investigations of Titanium Chloride Tri N Butoxide

Hydrolysis and Condensation Pathways for Oxide Formation

Hydrolysis: The replacement of an alkoxide group (OR) with a hydroxyl group (OH) through reaction with water.

≡Ti-OR + H₂O → ≡Ti-OH + ROH

Condensation: The elimination of water or alcohol to form a Ti-O-Ti bridge, leading to the growth of an oxide network.

≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O (olation)

≡Ti-OR + HO-Ti≡ → ≡Ti-O-Ti≡ + ROH (alcoxolation)

The conditions of hydrolysis, such as the water-to-alkoxide ratio, solvent, temperature, and pH, significantly impact the structure and properties of the resulting titanium dioxide. uctm.edu For instance, the solvent can influence the degree of hydrolysis and condensation. uctm.edu In the absence of added water, hydrolysis can still occur in the presence of atmospheric moisture. bas.bg

The nature of the alkyl group in the alkoxide also plays a role. uctm.edu While specific studies on titanium chloride tri-n-butoxide are part of a broader understanding of mixed-ligand titanium precursors, the general principles derived from related systems like titanium tetrabutoxide are highly relevant. For example, the hydrolysis of titanium tetrabutoxide has been shown to produce polycondensates where the equivalent oxide content can vary significantly, reflecting different molecular sizes and terminal bond characteristics. The final morphology and crystallinity (e.g., anatase vs. rutile phases of TiO₂) of the oxide material are direct consequences of the hydrolysis and condensation pathways. uctm.eduresearchgate.net

Kinetics and Mechanism of Ligand Substitution Reactions

Ligand substitution reactions are fundamental to the chemical transformations of this compound. These reactions involve the replacement of one or more of its ligands (chloride or n-butoxide) by another ligand. The mechanism of these substitutions can be broadly classified as dissociative (D), associative (A), or interchange (I). doi.org

Dissociative (D) Mechanism: Involves the initial cleavage of a bond to form a lower-coordination intermediate. doi.org

Associative (A) Mechanism: Characterized by the formation of a higher-coordination intermediate. doi.org

Interchange (I) Mechanism: A concerted process where bond-making and bond-breaking occur simultaneously, without a distinct intermediate. libretexts.org This can be further divided into associative interchange (Ia) and dissociative interchange (Id). libretexts.org

For transition metal complexes, the preferred mechanism is influenced by factors such as the nature of the metal center, the ligands involved, and the reaction conditions. cbpbu.ac.in The kinetics of ligand substitution reactions are often studied to elucidate these mechanisms. For instance, a reaction rate that is primarily dependent on the concentration of the starting complex suggests a dissociative pathway, while dependence on both the complex and the entering ligand points towards an associative mechanism. libretexts.org

In the context of titanium(IV) complexes, which are d⁰, the empty d-orbitals can facilitate associative pathways by accommodating the incoming ligand's electrons. The relative lability of the chloride versus the n-butoxide ligand is a key factor. Generally, the Ti-Cl bond is weaker and more labile than the Ti-O bond in alkoxy ligands. thieme-connect.de This suggests that the chloride ligand in this compound would be more susceptible to substitution.

The trans effect, a phenomenon well-documented in square planar complexes, can also influence the stereochemistry of substitution reactions by directing the incoming ligand to a position trans to a strongly directing ligand. cbpbu.ac.in While less commonly discussed for tetrahedral titanium complexes, the electronic and steric properties of the existing ligands undoubtedly play a role in directing the course of substitution.

Reactivity with Organic Substrates Beyond Catalysis

While titanium alkoxides are extensively used as catalysts, their stoichiometric reactions with organic substrates are also of significant chemical interest. The reactivity of this compound is shaped by the Lewis acidity of the titanium center and the nucleophilicity/basicity of the butoxide and chloride ligands.

The Lewis acidic titanium atom can coordinate to Lewis bases, such as carbonyls, ethers, and amines, activating them towards further reactions. The butoxide ligands can act as bases or nucleophiles. For example, in the presence of a proton source, the butoxide group can be protonated and leave as butanol.

One area of reactivity involves reactions with protic reagents other than water. For instance, alcohols can undergo alcoholysis with this compound, leading to the exchange of butoxide ligands for the new alkoxy group. Similarly, carboxylic acids can react to form titanium carboxylate complexes.

The Ti-C σ-bond in organotitanium compounds is reasonably strong, but its stability is often dictated by the availability of low-energy decomposition pathways. thieme-connect.de While this compound does not possess a Ti-C bond, its reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of such bonds via substitution of the chloride and/or butoxide ligands. The stability of the resulting organotitanium species would be influenced by the nature of the other ligands present. The order of ligand stabilizing ability is generally considered to be NR₂ > OR > Cl, which can be used to tune the Lewis acidity of the titanium complex. thieme-connect.de

Computational and Theoretical Studies of Reaction Pathways

Computational and theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of reactions involving this compound at an atomic level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the feasibility and kinetics of different mechanistic possibilities.

For instance, computational studies can be applied to the hydrolysis and condensation reactions to understand the stepwise formation of Ti-O-Ti linkages. These studies can help to rationalize the influence of factors like solvent and pH on the reaction outcome.

In the realm of ligand substitution, computational modeling can distinguish between associative, dissociative, and interchange mechanisms by locating the corresponding transition states and intermediates on the potential energy surface. nih.gov Such calculations can provide insights into the electronic and steric effects that govern the reaction kinetics and thermodynamics. For example, DFT calculations have been used to suggest a concerted ligand interchange mechanism for the aquation of certain ruthenium complexes, a related area of transition metal chemistry. nih.gov

Furthermore, theoretical studies can explore the reactivity of this compound with various organic substrates. By calculating the activation barriers for different possible reaction channels, it is possible to predict the most likely products and understand the factors that control the regioselectivity and stereoselectivity of these reactions. These computational insights are invaluable for the rational design of new synthetic methodologies and materials based on this compound.

Precursor Chemistry in Advanced Materials Synthesis

Sol-Gel Processing for Titanium Dioxide (TiO2) Materials

The sol-gel process is a versatile wet-chemical technique widely used for synthesizing titanium dioxide (TiO2) materials. researchgate.netdtic.mil It involves the transition of a system from a liquid "sol" into a solid "gel" phase. dtic.mil Titanium alkoxides are common precursors in this process. researchgate.net

Control over Morphology, Crystallinity, and Porosity of Resultant TiO2

The characteristics of the precursor are crucial in determining the final properties of the TiO2 material. The use of specific titanium precursors allows for the control of morphology, crystallinity, and porosity. rsc.orgnih.gov For instance, different polymorphs of TiO2, such as anatase and rutile, can be selectively synthesized. ucl.ac.uk The choice of precursor and synthesis conditions, like temperature and the use of additives, can influence the final crystal phase and structure of the TiO2. ucl.ac.uknih.govresearchgate.net This control is essential as the properties and applications of TiO2 are highly dependent on these characteristics. For example, anatase TiO2 is often favored for photocatalytic applications. researchgate.netresearchgate.net

The introduction of different functional groups to the titanium precursor can modify its reactivity and influence the growth of the TiO2 material. This allows for the synthesis of various nanostructures, including nanorods, nanotubes, and nanofibers, by combining the sol-gel process with techniques like spin-coating or templates. researchgate.net

Role of Hydrolysis and Condensation Kinetics in Sol-Gel Transformations

The sol-gel process is fundamentally based on two main reactions: hydrolysis and condensation. dtic.milresearchgate.netresearchgate.net In the hydrolysis step, the alkoxide groups of the precursor react with water to form hydroxyl groups. dtic.milresearchgate.net This is followed by condensation reactions, where either water or alcohol is eliminated to form Ti-O-Ti bridges, leading to the formation of a solid network. researchgate.netkoreascience.kr

The kinetics of these reactions are critical and can be influenced by several factors, including the water-to-alkoxide ratio, the type and concentration of the catalyst (acid or base), and the solvent used. dtic.milkoreascience.kr The reactivity of the titanium precursor itself plays a significant role. The presence of the chloride ligand in titanium chloride tri-n-butoxide, for example, can alter the hydrolysis and condensation rates compared to a simple titanium alkoxide like titanium tetraisopropoxide (TTIP). researchgate.netrsc.org This difference in reactivity can be leveraged to control the structure and properties of the resulting TiO2 material.

Fabrication of Thin Films and Nanoparticles

The sol-gel method is widely employed for the fabrication of both TiO2 thin films and nanoparticles. researchgate.netresearchgate.net Thin films can be produced by depositing the sol onto a substrate using techniques like spin-coating or dip-coating, followed by a heat treatment to form the crystalline TiO2 film. researchgate.netresearchgate.net The properties of these films, such as thickness and uniformity, can be controlled by adjusting the deposition parameters and the composition of the sol. rsc.orgnih.gov

Nanoparticles are typically synthesized by inducing precipitation within the sol, followed by separation, washing, and calcination to obtain the final crystalline powder. researchgate.netmdpi.com The size and shape of the nanoparticles can be tailored by controlling the reaction conditions during the sol-gel process. researchgate.netresearchgate.net

Chemical Vapor Deposition (CVD) Precursors for Oxide Films

Chemical Vapor Deposition (CVD) is another important technique for depositing thin films of materials like titanium dioxide. In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a solid film. rsc.orgresearchgate.net The choice of precursor is critical in CVD as its volatility and decomposition behavior directly influence the quality and properties of the deposited film. rsc.org

This compound can be used as a precursor in CVD. rsc.org The presence of both chloride and butoxide ligands affects its decomposition pathway. Studies have shown that the ligands of the precursor can influence the incorporation of other elements into the film, which in turn affects the material's properties. For example, using a chloride-containing precursor like [ClTi(OiPr)3] can lead to chlorine contamination in the resulting TiO2 film. rsc.org

Formation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. These materials can exhibit unique properties that are not found in either of the individual components.

Titanium-based precursors, including this compound, can be used to create such hybrid materials. nih.govresearchgate.net One approach involves the co-polymerization of a titanium precursor with an organic monomer. For instance, hybrid nanocomposites have been synthesized using mesoporous TiO2 and acrylonitrile. nih.gov In these materials, the intimate interface between the organic and inorganic phases can lead to novel properties and applications. nih.gov

Synthesis of Titanium-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Titanium-based MOFs are of particular interest due to their potential applications in areas like photocatalysis and gas storage. ntu.edu.sgresearchgate.netresearchgate.net

The synthesis of titanium MOFs can be challenging due to the high reactivity of common titanium precursors, which can lead to the rapid formation of titanium dioxide as a byproduct. ntu.edu.sgresearchgate.net Titanium chlorides and titanium alkoxides are the most common titanium sources used in MOF synthesis. ntu.edu.sg The reactivity of these precursors needs to be carefully controlled to allow for the formation of the desired MOF structure. ntu.edu.sgresearchgate.net Strategies to control this reactivity include the use of specific solvents and reaction conditions. For example, the synthesis of the Ti(III)-based MOF, MIL-101, was achieved using TiCl3 under solvothermal conditions. nih.gov The choice of precursor and organic linker is crucial in determining the final structure and properties of the titanium MOF. magtech.com.cn

Theoretical and Computational Studies of Titanium Chloride Tri N Butoxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine electron density distribution, molecular orbital energies, and the nature of chemical bonds. For a mixed-ligand compound such as titanium chloride tri-n-butoxide, DFT calculations are crucial for understanding the interplay between the electronegative chloride ligand and the bulkier n-butoxide groups.

Detailed research findings from DFT studies on related titanium systems reveal key insights applicable to this compound:

Molecular Geometry: DFT optimizations can predict the ground-state geometry of the molecule, including bond lengths and angles. In this compound, the central titanium(IV) atom is expected to adopt a distorted tetrahedral coordination. DFT calculations can quantify the extent of this distortion caused by the different steric and electronic demands of the chloride versus the n-butoxide ligands.

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For instance, studies on titanium halide precursors show that the electronic structure is fundamental to their function in processes like atomic layer deposition (ALD). diva-portal.org

Spectroscopic Properties: DFT calculations can predict vibrational frequencies, which can be directly compared with experimental Infrared (IR) and Raman spectra to confirm the structure and bonding within the molecule.

Modeling of Ligand Redistribution and Exchange Pathways

Titanium alkoxides are well-known for undergoing dynamic ligand exchange and redistribution reactions in solution, often leading to a complex equilibrium of monomeric, dimeric, and oligomeric species. This compound is susceptible to similar processes, where the chloride and butoxide ligands can exchange between titanium centers. This "scrambling" reaction results in the formation of other species, such as titanium dichloride di-n-butoxide (TiCl₂(OⁿBu)₂) and titanium tetrachloride (TiCl₄).

Computational modeling can elucidate the mechanisms of these redistribution pathways:

Dimer Formation: The reaction often proceeds through the formation of a bridged-dimer intermediate. DFT calculations can model the structure of this dimer, which may involve bridging chloride or butoxide ligands. The relative stability of different bridged structures can be calculated to determine the most likely intermediate.

Transition State Analysis: By mapping the potential energy surface, computational models can identify the transition state structures for ligand exchange. The energy barrier associated with this transition state determines the rate of the redistribution reaction.

Solvent Effects: The surrounding solvent can significantly influence ligand exchange. Computational models can incorporate solvent effects, either implicitly (as a continuous dielectric medium) or explicitly (by including individual solvent molecules), to provide a more accurate picture of the reaction energetics in a specific environment.

Studies on the chelation of titanium n-butoxide with other ligands, like ethyl acetoacetate, have demonstrated that the system can contain a mixture of species, including monochelated and bis-chelated dimers and monomers. researchgate.net This highlights the complexity of the ligand environment around titanium, which can be effectively mapped and understood through computational modeling. researchgate.net

Simulation of Catalytic Active Sites and Reaction Mechanisms

Mixed halide-alkoxide titanium compounds are often explored as precursors for catalysts in various chemical transformations, including polymerization and oxidation. Computational simulations are invaluable for understanding how these compounds function at a molecular level.

Active Site Identification: In a catalytic cycle, the true active species may not be the initial precursor but a species formed in situ. DFT calculations can model the reaction of this compound with co-catalysts or substrates to identify the structure of the catalytically active site. The electronic environment of the titanium center, modulated by the remaining chloride and butoxide ligands, is critical to its catalytic performance.

Reaction Mechanism Elucidation: Simulations can map out the entire catalytic cycle step-by-step. This includes the coordination of substrate molecules to the titanium center, the insertion or transformation step, and the final product release. For each step, the energies of intermediates and transition states are calculated to build a complete energy profile of the reaction. This profile helps in understanding the rate-determining step and how the catalyst's efficiency can be improved.

Ligand Effects on Catalysis: The presence of both a chloride and three butoxide ligands allows for fine-tuning of the catalyst's properties. DFT studies can systematically model how changing the number of chloride or alkoxide ligands affects the catalyst's activity and selectivity. For example, the more electronegative chloride ligand can increase the Lewis acidity of the titanium center, potentially enhancing its activity in certain reactions.

Prediction of Reactivity and Stability in Different Environments

The practical utility of a chemical compound is largely determined by its stability under storage and reaction conditions, as well as its reactivity towards various reagents. DFT calculations provide a predictive framework for assessing these properties for this compound.

Thermal Stability: The thermal stability of a molecule is often related to its weakest bond. DFT can calculate the bond dissociation energies (BDEs) for the Ti-Cl and Ti-O bonds. diva-portal.org A lower BDE indicates a weaker bond that is more likely to break at elevated temperatures, initiating decomposition. For related titanium halide precursors, it has been shown that thermal stability is directly correlated with the calculated BDEs. diva-portal.orgresearchgate.net This allows for a theoretical ranking of precursor stability. diva-portal.orgresearchgate.net

Interactive Table: Comparative Bond Dissociation Energies of Titanium Halides

This table, based on data from related titanium halide systems, illustrates how DFT can be used to predict thermal stability. A higher bond dissociation energy corresponds to greater thermal stability. diva-portal.org

PrecursorBondBond Dissociation Energy (kJ/mol)Predicted Relative Thermal Stability
TiF₄Ti-F560.66High
TiCl₄Ti-Cl329.10Medium
TiI₄Ti-I196.65Low

Reactivity with Water (Moisture Sensitivity): this compound is sensitive to moisture. Computational models can simulate the hydrolysis reaction by modeling the interaction of a water molecule with the titanium center. The calculations can show that water acts as a nucleophile, attacking the electron-deficient titanium atom. This can lead to the step-wise substitution of the butoxide and chloride ligands with hydroxyl groups, eventually resulting in the formation of titanium oxides. The energy profile for this reaction can be calculated to understand the kinetics of the hydrolysis process.

Surface Reactivity: In applications like ALD, the reactivity of the precursor with a surface is paramount. DFT can be used to model the adsorption of this compound on a given substrate (e.g., a silicon wafer or a metal surface). diva-portal.org The adsorption energy indicates the strength of the interaction. diva-portal.org Furthermore, the model can simulate the subsequent surface reactions, predicting whether the precursor will react favorably and how the ligands will be removed to build the desired thin film. Studies on titanium halides have shown that reactivity is inversely related to thermal stability; for example, TiI₄ is the most reactive and least stable, while TiF₄ is the least reactive and most stable. diva-portal.orgresearchgate.net TiCl₄ often provides a good balance between the two. diva-portal.orgresearchgate.net

Advanced Analytical Methodologies for In Situ Studies

Real-time Spectroscopic Monitoring of Reactions (e.g., FTIR, NMR)

In-situ spectroscopic methods allow for the continuous monitoring of chemical changes in a reaction mixture as they happen, providing a wealth of data on reaction pathways and intermediate species. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for these investigations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for tracking the hydrolysis and condensation reactions of titanium alkoxides. tandfonline.com By monitoring changes in the infrared spectrum over time, researchers can observe the consumption of reactants and the formation of products. For instance, in the study of titanium tetrabutoxide (TTB) hydrolysis, a close structural analog to titanium chloride tri-n-butoxide, FT-IR spectroscopy has been used to follow the evolution of the Ti-O-C bands. capes.gov.brtandfonline.com The intensities of these bands, located at approximately 1130, 1100, and 1039 cm⁻¹, decrease as the hydrolysis reaction proceeds. tandfonline.comcapes.gov.brtandfonline.com Concurrently, the appearance and growth of bands corresponding to Ti-OH groups (around 3660 cm⁻¹) and adsorbed water molecules (around 3525 cm⁻¹) signal the progress of the reaction. tandfonline.com

In-situ temperature-dependent FTIR studies have also been employed to investigate thermo-reversible sol-gel transitions in solutions containing titanium n-butoxide. researchgate.net These studies reveal how changes in temperature affect the coordination environment of the titanium center, including the substitution of butoxide ligands by other species present in the solution. researchgate.net The ability to monitor these changes in real-time is crucial for controlling the synthesis of materials like TiO₂ nanostructures. nih.gov

Interactive Table: Key FTIR Bands for Monitoring Titanium Alkoxide Hydrolysis Use the search bar to filter by functional group or wavenumber.

Functional GroupWavenumber (cm⁻¹)Observation During HydrolysisReference
Ti-O-C1130, 1100, 1039Intensity decreases over time capes.gov.brtandfonline.com
Ti-OH~3660Band appears and grows tandfonline.com
Adsorbed H₂O~3525Band appears and grows tandfonline.com
H-O-H / Ti-H₂O~1642Corresponds to bending vibrations nih.gov
Ti-O-Si~950Appears in co-hydrolysis with silicon alkoxides researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another powerful technique for in-situ analysis, offering detailed information about the chemical environment of protons within a molecule. It has been effectively used to monitor the decomposition kinetics of titanium precursors. In studies of mixed-ligand systems, such as those formed from titanium tetrachloride and titanium isopropoxide, ¹H NMR allows for the direct tracking of the disappearance of the isopropoxide signal, providing a measure of the reaction rate. chemrxiv.org For example, the reaction between titanium tetrabutoxide and polyhydromethylsiloxane has been studied using ¹H, and ²⁹Si NMR to elucidate the reaction mechanism. researchgate.net Similarly, investigations into the hydrolysis-condensation of titanium isopropoxide modified with acetylacetonate (B107027) have utilized ¹H NMR to show that alkoxy groups are rapidly removed while the acetylacetonate ligands remain bound to the titanium. acs.org

Kinetic Studies of Reaction Processes

Kinetic studies are fundamental to understanding the rates and mechanisms of the chemical processes involving this compound. These studies quantify how factors like concentration, temperature, and catalysts influence the reaction speed.

Kinetic analyses of related titanium alkoxide systems have been performed using various techniques. For the hydrolysis of titanium tetraethoxide, UV spectroscopy was used to monitor the reaction, which was determined to follow pseudo-first-order kinetics. koreascience.kr From these measurements, key parameters such as the activation energy (Ea), activation enthalpy (ΔH‡), and activation entropy (ΔS‡) were calculated, providing deep insight into the transition state of the reaction. koreascience.kr

More complex kinetic models have been developed for the thermal decomposition of precursors like titanium tetraisopropoxide (TTIP). cam.ac.ukcam.ac.uk These models, often supported by flux and sensitivity analyses, identify the principal reaction pathways and their corresponding rate constants. cam.ac.uk For the transesterification of monoolein (B16389) using a titanium isopropoxide catalyst, the reaction was found to be second-order with respect to the alcohol, with a determined rate constant of 0.0002 L mol⁻¹ min⁻¹. acs.org

Recent kinetic analyses of the formation of titanium oxide nanocrystals from mixed titanium chloride-isopropoxide precursors, such as TiCl(OiPr)₃, have been conducted using ¹H NMR. chemrxiv.org These studies reveal that the decomposition rate is significantly influenced by the chloride content; a higher chloride-to-alkoxide ratio accelerates the reaction. chemrxiv.org For TiCl(OiPr)₃, the decomposition follows zero-order kinetics, while for TiCl₃(OiPr), it follows first-order kinetics. chemrxiv.org This demonstrates the profound impact of the ligand environment on the reaction mechanism.

Interactive Table: Kinetic Parameters for Reactions of Titanium Alkoxides Use the search bar to filter by reaction type or parameter.

Reaction SystemMethodKinetic OrderRate Constant (k)Activation Energy (Ea)Reference
Transesterification of monoolein with Ti(OiPr)₄-Second-order0.0002 L mol⁻¹ min⁻¹- acs.org
Hydrolysis of Ti(OEt)₄UV SpectroscopyPseudo-first-order-47.7 kJ/mol koreascience.kr
Decomposition of TiCl(OiPr)₃¹H NMRZero-order-- chemrxiv.org
Decomposition of TiCl₃(OiPr)¹H NMRFirst-order~10x faster than TiCl(OiPr)₃- chemrxiv.org
Growth of TiO₂ nanoparticles from Ti(OiPr)₄TEMLifshitz-Slyozov-Wagner modelTemperature-dependent- acs.orgresearchgate.net

Investigation of Precursor Decomposition and Product Formation

Understanding the decomposition pathways of this compound and the nature of the resulting products is crucial for its application as a precursor, particularly in materials synthesis.

The thermal decomposition of titanium alkoxide precursors has been extensively studied. For titanium tetraisopropoxide (TTIP), a combination of experimental techniques and quantum chemical calculations has shown that a four-centered acetone-elimination reaction is a primary decomposition process, competing with propylene (B89431) elimination. acs.org The ultimate decomposition product under certain conditions is proposed to be titanium hydroxide, Ti(OH)₄. cam.ac.uk The decomposition temperature can be precisely measured using thermogravimetric analysis (TGA), which identifies the temperature at which mass loss begins. nih.gov For TTIP, this decomposition starts around 93.5 °C. nih.gov

The hydrolysis of titanium alkoxides like titanium tetrabutoxide (TTB) is a key process for producing titanium dioxide (TiO₂). tandfonline.comwikipedia.org The reaction proceeds via the hydrolysis of Ti-O-C bonds and subsequent condensation of Ti-OH groups to form Ti-O-Ti bridges, eventually leading to a solid TiO₂ product. tandfonline.comresearchgate.net The characteristics of the final product are highly dependent on the reaction conditions. For example, the thermal decomposition of titanium (IV) n-butoxide in 1,4-butanediol (B3395766) results in anatase titania nanocrystals, whereas using toluene (B28343) as the solvent can lead to an amorphous intermediate. researchgate.net

The final products are often characterized by a suite of analytical methods. X-ray Diffraction (XRD) is used to identify the crystalline phase of the resulting TiO₂ (e.g., anatase, rutile, or brookite). researchgate.netaip.orgias.ac.in Electron microscopy (SEM and TEM) reveals the morphology and size of the product, which can range from nanoparticles and nanospheres to nanofibers and nanotubes. nih.govaip.orgresearchgate.net The thermal decomposition of a poly(vinyl butyral)-titanium alkoxide hybrid fiber, for instance, can yield mesoporous TiO₂ nanotubes. aip.orgaip.org The second mass loss observed in TGA, typically between 200 °C and 400 °C, corresponds to the decomposition of residual organic groups and the dehydroxylation of Ti(OH)₄ into the final oxide phase. researchgate.net

Future Research Directions and Emerging Applications

The Blueprint for Superior Catalysis: Designing for Enhanced Selectivity and Activity

The quest for more efficient and precise chemical transformations is driving the design of novel catalytic systems centered around Titanium chloride tri-N-butoxide. The inherent reactivity of this compound, stemming from its unique combination of a chloride ligand and three n-butoxide groups, provides a versatile platform for modification. Research is increasingly focused on tailoring the ligand environment of the titanium center to enhance both the activity and selectivity of the catalyst.

The modification of Ziegler-Natta catalysts, which often incorporate titanium compounds, is a key area of investigation. For instance, the use of various electron donors in conjunction with titanium-based catalysts can significantly influence the stereospecificity of polymerization reactions. pcbiochemres.com The structure of the titanium precursor itself is paramount. By substituting ligands, researchers can fine-tune the electronic and steric properties of the catalytic site. This allows for greater control over the polymerization process, leading to polymers with desired microstructures.

A study on titanium(IV) alkyloxy compounds, a category that includes this compound, demonstrated that supporting these catalysts on materials like polyvinyl chloride (PVC) can lead to the effective polymerization of olefins such as ethylene (B1197577), 1-hexene (B165129), and 1-octene (B94956). mdpi.comresearchgate.net The performance of these catalytic systems is highly dependent on the molar ratio of the cocatalyst, such as triethylaluminium (TEA), to the titanium compound. mdpi.comresearchgate.net This highlights the critical role of catalyst system composition in achieving optimal activity.

Building Blocks for Tomorrow: Crafting Advanced Materials with Tunable Properties

The development of advanced materials with precisely controlled properties is a major thrust in modern materials science. This compound is emerging as a valuable tool in this endeavor, particularly in the synthesis of polymers. The ability to produce polymers with specific molecular weights, molecular weight distributions, and stereoregularity is crucial for tailoring their final properties for a wide range of applications.

In the realm of olefin polymerization, catalysts derived from titanium compounds are instrumental. mdpi.comresearchgate.net For example, the copolymerization of ethylene with α-olefins using titanium-based catalysts can yield materials with enhanced flexibility, processability, and lower viscosity compared to their homopolymer counterparts. mdpi.com The choice of catalyst and cocatalyst, along with the polymerization conditions, directly impacts the resulting polymer's characteristics. Research has shown that the molecular weight and polydispersity index (PDI) of the produced polyethylene (B3416737) can be controlled by adjusting the concentration of comonomers like 1-hexene. mdpi.comresearchgate.net

Furthermore, the synthesis of specialized polymers, such as cyclic olefin copolymers (COCs), is being advanced through the use of designed half-titanocene catalysts. ippi.ac.ir These amorphous materials boast high transparency, thermal resistance, and low water absorption, making them suitable for a variety of high-tech applications. The thermal properties of these copolymers, specifically their glass transition temperatures (Tg), can be linearly tuned by controlling the content of the cyclic olefin in the polymer chain. ippi.ac.ir This level of control opens the door to creating materials with properties tailored for specific end-uses, from optical components to advanced packaging. The development of heat storage ceramics, such as λ-Ti3O5, from titanium chloride starting materials further illustrates the potential for creating advanced materials with unique thermal properties. rsc.org

Unraveling the Reaction Maze: Elucidating Complex Mechanisms for Enhanced Process Control

A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes, improving yields, and ensuring product quality. For catalytic systems involving this compound, researchers are employing a combination of experimental and computational methods to shed light on the intricate steps of the catalytic cycle.

Recent advancements in analytical techniques, such as in-situ electron spin resonance (ESR), are providing unprecedented insights into the state of titanium species during catalysis. researchgate.net These studies help in understanding phenomena like catalyst deactivation, which can be caused by the reduction of the titanium oxidation state or the cleavage of bonds within the catalyst complex. mdpi.comresearchgate.net A more precise understanding of these deactivation pathways is essential for designing more robust and long-lasting catalysts. Furthermore, kinetic and mechanistic studies on related catalytic oxidations provide a framework for understanding the fundamental steps involved in these complex transformations. researchgate.net

The Power of Partnership: Exploring Synergistic Effects in Multi-Component Systems

The concept of synergy, where the combined effect of multiple components is greater than the sum of their individual effects, is a powerful strategy in catalysis. In the context of this compound, research is actively exploring its synergistic interactions within multi-component catalyst systems to achieve enhanced performance.

A notable example is the use of bimetallic catalyst systems. For instance, a MgCl2-supported bimetallic catalyst containing both Ti(OBu)Cl3 and a zirconocene (B1252598) complex has demonstrated high activity for ethylene polymerization, producing polyethylene with a broad molecular weight distribution. researchgate.net The ability to control this distribution by altering polymerization conditions is a significant advantage for producing polymers with good processability and mechanical properties. researchgate.net

Q & A

Q. What are the established synthesis protocols for titanium chloride tri-N-butoxide, and how do reaction conditions influence purity?

this compound is typically synthesized via controlled alcohol exchange reactions between titanium tetrachloride (TiCl₄) and n-butanol in an inert atmosphere. Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of TiCl₄ to alcohol), reaction temperature (20–50°C), and solvent selection (e.g., anhydrous toluene). Post-synthesis purification via vacuum distillation or recrystallization is critical to isolate the product from residual TiCl₄ or butanol. Purity can be validated using elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Fourier-transform infrared spectroscopy (FTIR): Identifies alkoxide (Ti-O-C) and chloride (Ti-Cl) bonding via vibrational modes at ~600–800 cm⁻¹ (Ti-Cl) and ~1000–1100 cm⁻¹ (Ti-O-C).
  • X-ray diffraction (XRD): Resolves crystalline phases; amorphous samples may require annealing (e.g., 350°C for 3 hours) to enhance crystallinity .
  • ¹H/¹³C NMR: Confirms ligand coordination and detects residual solvents.
  • Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition pathways under inert or oxidative atmospheres .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

The compound is highly moisture- and oxygen-sensitive. Storage under inert gas (argon or nitrogen) in sealed Schlenk flasks is mandatory. Reaction setups should use gloveboxes or Schlenk lines to prevent hydrolysis. Contamination with water leads to rapid decomposition, releasing HCl and forming TiO₂ residues .

Advanced Research Questions

Q. How does this compound function as a precursor in TiO₂ nanomaterial synthesis, and how do ligand ratios impact morphology?

In hydrothermal synthesis (e.g., TiO₂ nanorod arrays), this compound acts as a molecular precursor. The chloride ligand accelerates hydrolysis compared to pure alkoxides, enabling controlled nucleation. For example, a 1:1 HCl/water solvent system at 150°C produces rutile-phase nanorods, while lower Cl⁻ concentrations favor anatase. Ligand stoichiometry directly affects aspect ratios: excess chloride yields shorter, thicker rods due to inhibited longitudinal growth .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in esterification reactions?

Discrepancies often arise from variations in:

  • Substrate purity: Trace water deactivates the catalyst.
  • Reaction atmosphere: Moisture-free conditions (e.g., molecular sieves) improve reproducibility.
  • Acid/Base interactions: Chloride ligands may act as Lewis acid sites, but competing coordination with reaction byproducts (e.g., esters) can reduce activity. Methodological solutions include in-situ FTIR monitoring of reaction progress and controlled comparative studies with titanium alkoxides (e.g., Ti(OPrⁱ)₄) to isolate chloride-specific effects .

Q. What role does this compound play in hybrid organic-inorganic coatings, and how does ligand substitution influence adhesion properties?

In sol-gel coatings, the chloride ligand enhances reactivity with hydroxylated surfaces (e.g., glass or metals), forming Ti-O-substrate bonds. Partial substitution of chloride with chelating ligands (e.g., acetylacetonate) balances reactivity and film stability. For instance, dopamine-functionalized TiO₂ coatings (see titanium nanotube modifications) leverage residual chloride to crosslink biopolymers like heparin, improving adhesion for biomedical applications .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound in aqueous-organic biphasic systems?

  • Kinetic studies: Monitor hydrolysis rates via conductivity measurements or pH titration under varying H₂O/organic solvent ratios (e.g., H₂O/THF).
  • Phase analysis: Use dynamic light scattering (DLS) to detect colloidal TiO₂ formation.
  • Computational modeling: Density functional theory (DFT) simulations predict hydrolysis pathways and intermediate stability .

Q. What strategies mitigate batch-to-batch variability in this compound-based syntheses?

Standardize precursor purification (e.g., sublimation for TiCl₄), employ rigorous moisture exclusion (e.g., activated molecular sieves in solvents), and document reaction parameters (temperature ramp rates, stirring speeds). Statistical tools like design of experiments (DoE) can optimize reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.